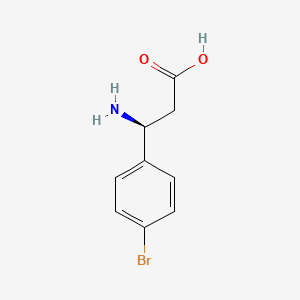
(S)-3-アミノ-3-(4-ブロモフェニル)プロパン酸
概要
説明
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a compound that can be considered a brominated analog of the compounds discussed in the provided papers. While the papers do not directly discuss the brominated variant, they do provide insights into similar structures, such as the fluorinated and chlorinated analogs. These compounds are part of a class of β-amino acids, which are non-proteinogenic and have potential applications in medicinal chemistry due to their structural uniqueness and biological activity .
Synthesis Analysis
The synthesis of related compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, involves specific reactions that could be adapted for the synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid. The chlorinated analog was synthesized as a lower homologue of known GABA receptor antagonists, suggesting that similar methods could be employed for the brominated compound . Although the exact synthesis route for the brominated variant is not provided, the methodologies for chlorinated and fluorinated analogs typically involve halogenation, amino acid formation, and protection/deprotection steps.
Molecular Structure Analysis
The molecular structure of β-amino acids like (S)-3-Amino-3-(4-bromophenyl)propanoic acid is characterized by the presence of an amino group (NH3+) and a carboxylate group (COO-) within the same molecule, leading to the formation of zwitterionic structures. These structures are stabilized by intra- and intermolecular hydrogen bonds, as seen in the case of the fluorinated analog . The presence of a heavy halogen such as bromine would likely influence the electronic structure and hydrogen bonding patterns, potentially leading to unique vibrational modes and stabilities.
Chemical Reactions Analysis
The chemical reactivity of (S)-3-Amino-3-(4-bromophenyl)propanoic acid would be influenced by its functional groups and the bromine substituent. The amino group can participate in various reactions, such as forming amides or reacting with carbonyl compounds. The carboxylic acid moiety offers opportunities for esterification or amidation. The presence of the bromine atom could facilitate further chemical modifications, such as Suzuki coupling reactions, due to its good leaving group properties. The reactivity patterns of the fluorinated and chlorinated analogs provide a basis for predicting the reactivity of the brominated compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-3-Amino-3-(4-bromophenyl)propanoic acid would be expected to include solid-state characteristics, solubility in various solvents, and a specific melting point range. The compound's zwitterionic nature would influence its solubility and crystalline structure. The heavy bromine atom would contribute to a higher molecular weight and potentially affect the compound's boiling and melting points compared to its chlorinated and fluorinated counterparts . Vibrational spectroscopy techniques, such as IR and Raman, could be used to characterize the compound's molecular vibrations and confirm the presence of specific functional groups .
科学的研究の応用
Safety and Hazards
特性
IUPAC Name |
(3S)-3-amino-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOUYDUXPMAYMJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352361 | |
| Record name | (3S)-3-Amino-3-(4-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
275826-36-3 | |
| Record name | (S)-β-Amino-β-(4-bromophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=275826-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-3-(4-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-amino-3-(4-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

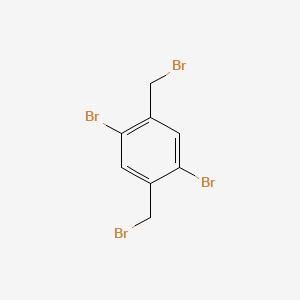

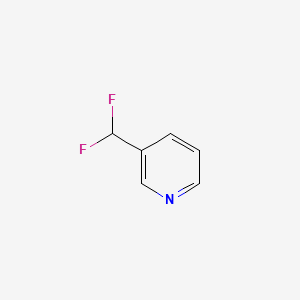

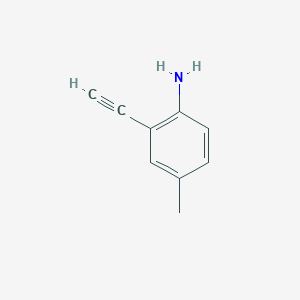

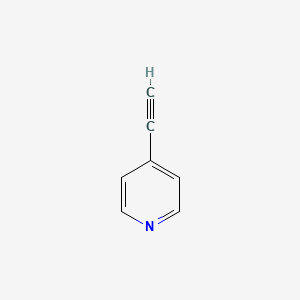

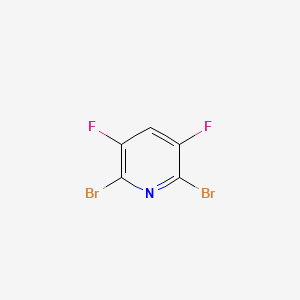




![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)